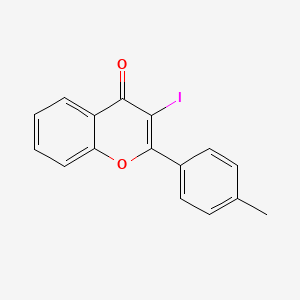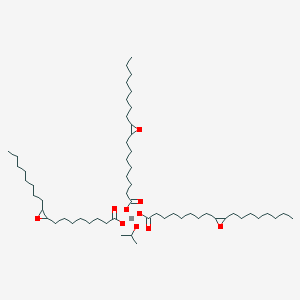
3-Iodo-2-p-tolylchromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-2-p-tolylchromen-4-one is a chemical compound with the molecular formula C16H11IO2. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-p-tolylchromen-4-one typically involves the iodination of 2-p-tolylchromen-4-one. This can be achieved through electrophilic substitution reactions using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodo-2-p-tolylchromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkyl halides can be used under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted chromen-4-one derivatives.
Aplicaciones Científicas De Investigación
3-Iodo-2-p-tolylchromen-4-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Mecanismo De Acción
The mechanism of action of 3-Iodo-2-p-tolylchromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparación Con Compuestos Similares
- 2-Iodo-3-p-tolylchromen-4-one
- 3-Bromo-2-p-tolylchromen-4-one
- 3-Chloro-2-p-tolylchromen-4-one
Comparison: 3-Iodo-2-p-tolylchromen-4-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different interaction patterns with biological targets and reagents, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C16H11IO2 |
|---|---|
Peso molecular |
362.16 g/mol |
Nombre IUPAC |
3-iodo-2-(4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H11IO2/c1-10-6-8-11(9-7-10)16-14(17)15(18)12-4-2-3-5-13(12)19-16/h2-9H,1H3 |
Clave InChI |
STUGIDBUPQTKLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium](/img/structure/B13776404.png)






![N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea](/img/structure/B13776435.png)
![2-Acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate](/img/structure/B13776439.png)

